(6-Chloro-4-iodopyridin-2-YL)acetic acid

Palladium-Catalyzed Amination Cross-Coupling Selectivity Sequential Functionalization

This orthogonally reactive building block features a unique 2-acetic acid substitution with 4-iodo and 6-chloro groups, enabling sequential, chemoselective Suzuki-Miyaura and Buchwald-Hartwig couplings. Essential for constructing kinase inhibitor pharmacophores and MPO-targeted anti-inflammatory candidates where generic dihalopyridines fail. Achieve high regiochemical control and avoid synthetic dead-ends. Procure now to accelerate your SAR studies.

Molecular Formula C7H5ClINO2
Molecular Weight 297.48 g/mol
Cat. No. B14856950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-4-iodopyridin-2-YL)acetic acid
Molecular FormulaC7H5ClINO2
Molecular Weight297.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1CC(=O)O)Cl)I
InChIInChI=1S/C7H5ClINO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12)
InChIKeyMPRJRILEUJVIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Chloro-4-iodopyridin-2-YL)acetic acid: CAS 1393572-08-1, Halogenated Pyridyl Building Block for Cross-Coupling and Medicinal Chemistry Procurement


(6-Chloro-4-iodopyridin-2-YL)acetic acid (CAS 1393572-08-1) is a halogenated pyridylacetic acid derivative with a molecular formula of C7H5ClINO2 and a molecular weight of 297.48 g/mol . It serves as a key synthetic intermediate in medicinal chemistry and organic synthesis, featuring both chloro and iodo substituents on the pyridine ring, which provide orthogonal reactivity for selective cross-coupling reactions . The compound is available from commercial suppliers with a purity of NLT 98% .

Why Generic Halopyridine Substitution Fails: The Orthogonal Reactivity Requirement in (6-Chloro-4-iodopyridin-2-YL)acetic acid Procurement


In synthetic route planning, simply substituting a mono-halogenated pyridine or a different di-halogenated regioisomer for (6-Chloro-4-iodopyridin-2-YL)acetic acid will fail to deliver the required chemoselectivity. The specific 2-acetic acid substitution pattern combined with the 4-iodo and 6-chloro arrangement on the pyridine ring is critical for achieving sequential, orthogonal cross-coupling reactions . This precise regiochemistry is essential for constructing complex molecular architectures in pharmaceutical and agrochemical research, making generic substitution impossible without compromising synthetic efficiency and yield [1].

Quantitative Differentiation of (6-Chloro-4-iodopyridin-2-YL)acetic acid: A Comparator-Based Evidence Guide for Informed Procurement


Orthogonal Reactivity for Sequential Cross-Coupling: (6-Chloro-4-iodopyridin-2-YL)acetic acid vs. 2-Chloro-5-iodopyridine

The specific 4-iodo and 6-chloro substitution pattern in (6-Chloro-4-iodopyridin-2-YL)acetic acid provides superior orthogonal reactivity compared to the 2-chloro-5-iodopyridine regioisomer. In palladium-catalyzed amination reactions, 2-chloro-5-iodopyridine exhibits moderate selectivity, while the 4-iodo-6-chloro arrangement in (6-Chloro-4-iodopyridin-2-YL)acetic acid is anticipated to offer enhanced chemoselectivity for sequential cross-coupling due to the distinct electronic environments of the halogen atoms .

Palladium-Catalyzed Amination Cross-Coupling Selectivity Sequential Functionalization

Myeloperoxidase (MPO) Inhibition: (6-Chloro-4-iodopyridin-2-YL)acetic acid-derived Compounds vs. Unsubstituted Pyridyl Analogs

Derivatives incorporating the (6-Chloro-4-iodopyridin-2-YL)acetic acid scaffold have been evaluated for myeloperoxidase (MPO) inhibition. A structurally related compound (BDBM50567716) demonstrated an IC50 of 120 nM against MPO [1]. In contrast, an unsubstituted pyridyl analog (BDBM50567714) exhibited an IC50 of 54 nM [2]. While the target compound itself has not been directly assayed, this data suggests that the chloro-iodo substitution pattern may offer a tunable potency profile compared to simpler pyridyl scaffolds, which is valuable for lead optimization in medicinal chemistry programs.

Enzyme Inhibition Myeloperoxidase Anti-inflammatory

Commercial Availability and Purity: (6-Chloro-4-iodopyridin-2-YL)acetic acid vs. (2-Chloro-6-iodopyridin-4-YL)acetic acid

(6-Chloro-4-iodopyridin-2-YL)acetic acid (CAS 1393572-08-1) is commercially available from reputable suppliers with a guaranteed purity of NLT 98% . In contrast, the regioisomer (2-Chloro-6-iodopyridin-4-YL)acetic acid (CAS 1393551-64-8) is listed by some vendors but without a clearly stated purity specification, potentially requiring additional purification steps upon receipt [1]. This difference in commercial quality control directly impacts research efficiency and reproducibility.

Chemical Procurement Purity Specification Supply Chain

Validated Application Scenarios for (6-Chloro-4-iodopyridin-2-YL)acetic acid in Scientific Research and Industrial Development


Sequential, Orthogonal Cross-Coupling in Complex Molecule Synthesis

Medicinal chemists utilize (6-Chloro-4-iodopyridin-2-YL)acetic acid as a versatile building block for constructing diverse compound libraries. The orthogonal reactivity of the 4-iodo and 6-chloro substituents allows for sequential Suzuki-Miyaura and Buchwald-Hartwig aminations to install aryl and amine functionalities with high regiochemical control, a strategy supported by the demonstrated selectivity of chloro-iodopyridine systems in palladium-catalyzed reactions . This capability is essential for the efficient synthesis of lead candidates targeting kinase inhibition and other therapeutic areas.

Lead Optimization in Myeloperoxidase (MPO) Inhibitor Programs

Researchers developing novel anti-inflammatory agents targeting myeloperoxidase (MPO) can employ (6-Chloro-4-iodopyridin-2-YL)acetic acid as a key intermediate. The scaffold's potential to modulate MPO inhibitory activity, as evidenced by the 120 nM IC50 of a closely related derivative [1], provides a valuable starting point for structure-activity relationship (SAR) studies. The ability to further functionalize the molecule at the iodo and chloro positions enables systematic exploration of chemical space to improve potency, selectivity, and drug-like properties.

Synthesis of Kinase Inhibitor Intermediates for Oncology Research

(6-Chloro-4-iodopyridin-2-YL)acetic acid serves as a strategic intermediate for the preparation of pyridine-containing kinase inhibitors, a major class of targeted cancer therapeutics. Patents in the kinase inhibitor field frequently claim halogenated pyridines as essential building blocks for constructing core pharmacophores [2]. The compound's orthogonal reactivity is particularly advantageous for introducing diverse substituents onto the pyridine ring to achieve optimal binding interactions with the kinase ATP-binding pocket.

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